Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity and are discussed against the target dpre1 .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Result of Action
Benzothiazole derivatives have been found to have significant anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 6-chloro-1,3-benzothiazol-2-amine with methyl 2-amino-1,3-benzothiazole-6-carboxylate under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, with a catalyst like hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Large-scale reactors equipped with precise temperature and pressure controls are used to ensure consistent product quality. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is studied for its potential biological activities. It has shown promise in assays related to enzyme inhibition and receptor binding, making it a candidate for drug development.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as tuberculosis and cancer. Its ability to interact with biological targets makes it a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and versatility make it suitable for various applications.
Comparison with Similar Compounds
Benzothiazole: The parent compound, 1,3-benzothiazole, shares a similar core structure but lacks the substituents present in Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate.
2-Amino-1,3-benzothiazole-6-carboxylate: This compound is structurally similar but lacks the chloro substituent.
6-Chloro-1,3-benzothiazol-2-amine: A key intermediate in the synthesis of the target compound.
Uniqueness: this compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2S2/c1-22-14(21)8-2-4-10-12(6-8)23-15(18-10)20-16-19-11-5-3-9(17)7-13(11)24-16/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUCDPVNBJXIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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